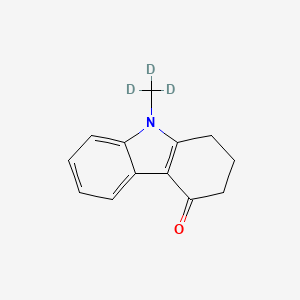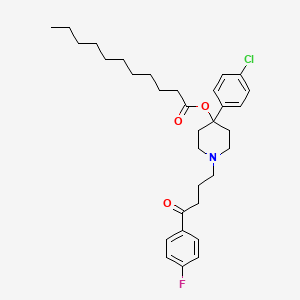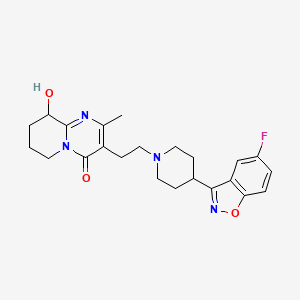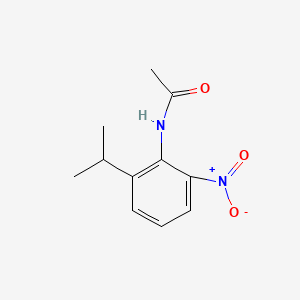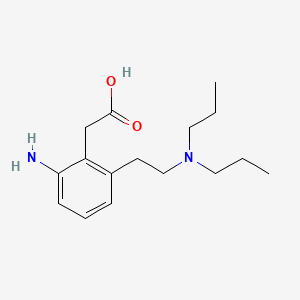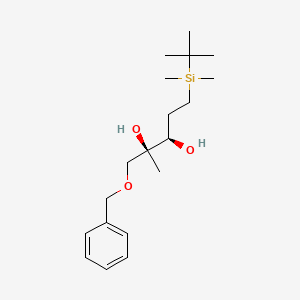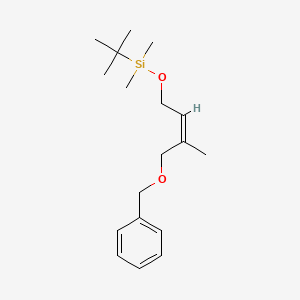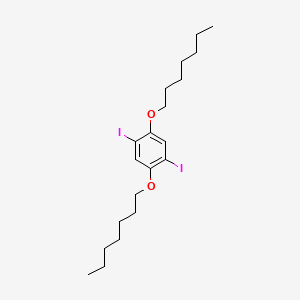
1,4-Bis(heptyloxy)-2,5-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(heptyloxy)-2,5-diiodobenzene is an organic compound with the molecular formula C20H34I2O2 It is a derivative of benzene, where two iodine atoms and two heptyloxy groups are substituted at the 2,5 and 1,4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(heptyloxy)-2,5-diiodobenzene typically involves the iodination of 1,4-bis(heptyloxy)benzene. The process begins with the preparation of 1,4-bis(heptyloxy)benzene through the etherification of hydroquinone with heptyl bromide in the presence of a base such as potassium carbonate. The resulting 1,4-bis(heptyloxy)benzene is then subjected to iodination using iodine and an oxidizing agent like iodic acid or hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(heptyloxy)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 1,4-bis(heptyloxy)-2,5-diazidobenzene or 1,4-bis(heptyloxy)-2,5-dithiocyanatobenzene.
Oxidation Products: Compounds with higher oxidation states of iodine.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(heptyloxy)-2,5-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules through coupling reactions.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,4-Bis(heptyloxy)-2,5-diiodobenzene depends on its application. In chemical reactions, the iodine atoms act as reactive sites for substitution or coupling reactions. In biological systems, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(heptyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
1,4-Bis(heptyloxy)-2,5-dibromobenzene: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and properties.
1,4-Bis(heptyloxy)-2,5-dichlorobenzene: Contains chlorine atoms, which are less reactive than iodine in substitution reactions.
Uniqueness: 1,4-Bis(heptyloxy)-2,5-diiodobenzene is unique due to the presence of iodine atoms, which confer higher reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
Eigenschaften
IUPAC Name |
1,4-diheptoxy-2,5-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32I2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRQPADFWSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1I)OCCCCCCC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692930 |
Source


|
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-42-5 |
Source


|
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


